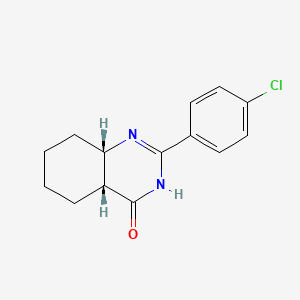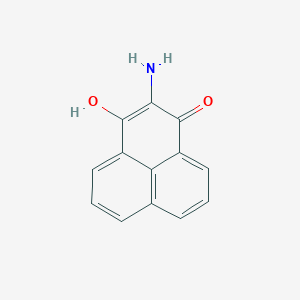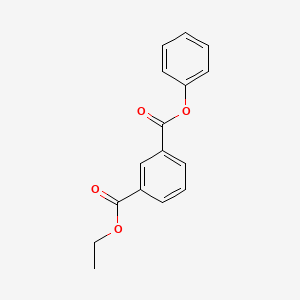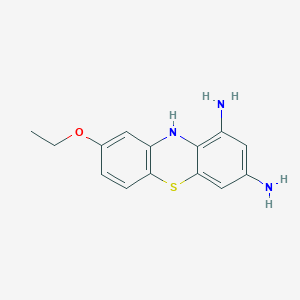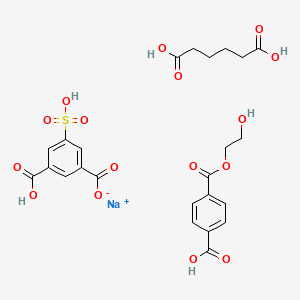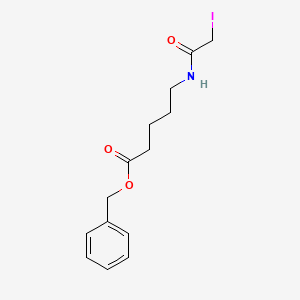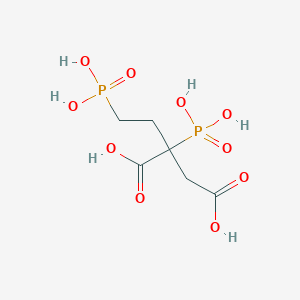![molecular formula C11H22OSi B14487545 Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- CAS No. 63547-53-5](/img/structure/B14487545.png)
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is an organosilicon compound with the molecular formula C11H22Si It is a derivative of silane, where a [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] group is attached to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] group can interact with different molecular targets. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
- Trimethyl(4-tert-butyl-1-cyclohexen-1-yl)silane
- Trimethyl(6-isopropyl-3-methyl-1-cyclohexen-1-yl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
Uniqueness
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
Propriétés
Numéro CAS |
63547-53-5 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
(2,6-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
ZDXAHOGJVIYMLD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
